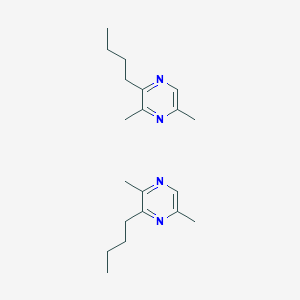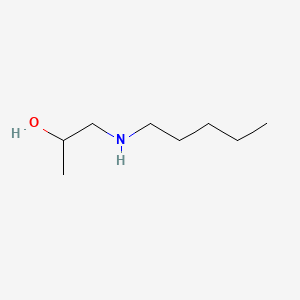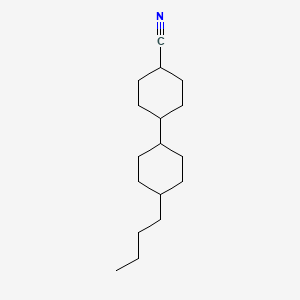
(trans(trans))-4'-Butyl(1,1'-bicyclohexyl)-4-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(trans(trans))-4’-Butyl(1,1’-bicyclohexyl)-4-carbonitrile is an organic compound characterized by its unique bicyclic structure. This compound is part of the bicyclohexyl family, which is known for its applications in various fields, including liquid crystal technology and organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (trans(trans))-4’-Butyl(1,1’-bicyclohexyl)-4-carbonitrile typically involves a multi-step process. One common method includes the Grignard reaction, where 4-alkyl halobenzene reacts with magnesium powder to form a Grignard reagent. This reagent is then reacted with dicyclohexanone ethylene glycol monoketal to produce the desired bicyclohexyl compound .
Industrial Production Methods
For industrial production, the process is optimized to reduce reaction steps and waste. The use of catalysts and controlled reaction conditions ensures high yield and purity of the final product. The process involves hydrogenation and dehydration steps to achieve the desired compound .
化学反应分析
Types of Reactions
(trans(trans))-4’-Butyl(1,1’-bicyclohexyl)-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Halogenation and nitration are common substitution reactions for this compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated or nitrated derivatives.
科学研究应用
(trans(trans))-4’-Butyl(1,1’-bicyclohexyl)-4-carbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with cellular components.
Medicine: Investigated for its potential therapeutic properties, including its role in drug development.
作用机制
The mechanism of action of (trans(trans))-4’-Butyl(1,1’-bicyclohexyl)-4-carbonitrile involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into certain binding sites, influencing various biochemical pathways. These interactions can lead to changes in cellular processes, making it a valuable compound for research in pharmacology and biochemistry .
相似化合物的比较
Similar Compounds
- (trans(trans))-4’-Propyl(1,1’-bicyclohexyl)-4-methanol
- (trans(trans))-4-Methoxy-4’-n-propyl-1,1’-bicyclohexyl
- (trans(trans))-4’-Ethyl(1,1’-bicyclohexyl)-4-carboxylic acid
Uniqueness
(trans(trans))-4’-Butyl(1,1’-bicyclohexyl)-4-carbonitrile stands out due to its specific butyl substitution, which imparts unique physical and chemical properties. This makes it particularly useful in applications requiring specific molecular interactions and stability .
属性
CAS 编号 |
70784-10-0 |
|---|---|
分子式 |
C17H29N |
分子量 |
247.4 g/mol |
IUPAC 名称 |
4-(4-butylcyclohexyl)cyclohexane-1-carbonitrile |
InChI |
InChI=1S/C17H29N/c1-2-3-4-14-5-9-16(10-6-14)17-11-7-15(13-18)8-12-17/h14-17H,2-12H2,1H3 |
InChI 键 |
OATWNKBEABCVRD-UHFFFAOYSA-N |
规范 SMILES |
CCCCC1CCC(CC1)C2CCC(CC2)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




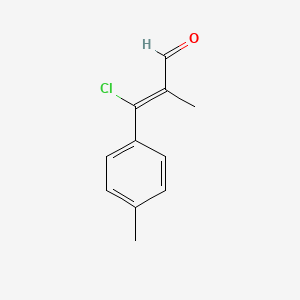
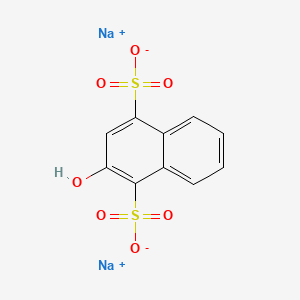
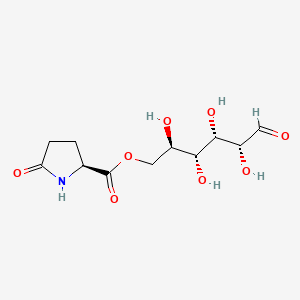
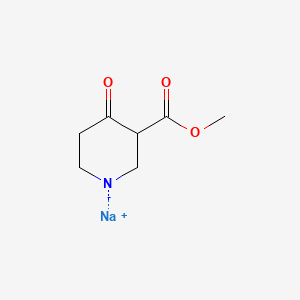
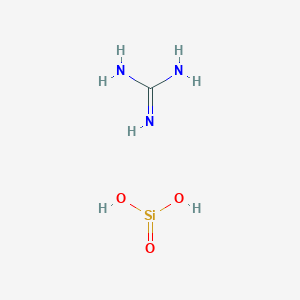
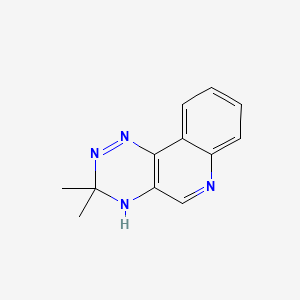

![8,14-dithia-1,10-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-2,4,6,9,11(15),12-hexaen-16-one](/img/structure/B12667074.png)


